ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative with a molecular formula of C₂₄H₂₆O₆ and a molecular weight of 410.466 g/mol . Its structure features a coumarin backbone (2H-chromen-2-one) substituted with:
- 4,8-dimethyl groups on the benzopyran ring,
- A 2-oxo moiety at position 2,
- A propanoate ethyl ester at position 3,
- A 3-methoxybenzyloxy substituent at position 7.
Properties
CAS No. |
500204-31-9 |
|---|---|
Molecular Formula |
C25H26O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-[7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C25H26O7/c1-5-30-23(27)12-10-20-15(2)19-9-11-22(16(3)24(19)32-25(20)28)31-14-21(26)17-7-6-8-18(13-17)29-4/h6-9,11,13H,5,10,12,14H2,1-4H3 |
InChI Key |
GZWHLEJPGZGPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound’s synthesis can be deconstructed into three key intermediates:
-
Chromen-2-one Core : 7-Hydroxy-4,8-dimethylchromen-2-one.
-
Ether Side Chain : 2-(3-Methoxyphenyl)-2-oxoethyl group.
-
Propanoate Ester : Ethyl propanoate moiety.
Retrosynthetic disconnections suggest sequential functionalization of the chromen-2-one scaffold via etherification, followed by esterification.
Synthesis of 7-Hydroxy-4,8-Dimethylchromen-2-One
The chromen-2-one core is synthesized via the Pechmann condensation, employing resorcinol derivatives and β-keto esters under acidic conditions. For 4,8-dimethyl substitution:
-
Reactants : 3,5-Dimethylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Catalyst : Concentrated sulfuric acid (0.5 eq).
-
Conditions : 80°C for 6 hours.
Key Characterization :
Introduction of 2-(3-Methoxyphenyl)-2-Oxoethoxy Group
The 7-hydroxy group undergoes Williamson etherification with 2-bromo-1-(3-methoxyphenyl)ethan-1-one:
-
Reactants : 7-Hydroxy-4,8-dimethylchromen-2-one (1.0 eq), 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.5 eq).
-
Base : Potassium carbonate (2.0 eq).
-
Solvent : Anhydrous DMF.
-
Conditions : 60°C for 12 hours under nitrogen.
-
Yield : 58–63% after column chromatography (SiO₂, hexane:ethyl acetate 4:1).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the deprotonated 7-hydroxy group attacks the electrophilic α-carbon of the bromo ketone.
Esterification with Ethyl Propanoate
The propanoate side chain is introduced via Steglich esterification:
-
Reactants : 3-Carboxy intermediate (1.0 eq), ethyl alcohol (2.0 eq).
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent : Dichloromethane.
-
Conditions : Room temperature for 24 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Etherification Yield (%) | Esterification Yield (%) |
|---|---|---|
| DMF, 60°C | 63 | – |
| THF, 60°C | 51 | – |
| Dichloromethane, RT | – | 80 |
| Ethanol, RT | – | 65 |
Polar aprotic solvents (DMF) enhance etherification kinetics, while dichloromethane minimizes side reactions during esterification.
Catalytic Systems
-
Etherification : K₂CO₃ outperforms NaOH due to milder basicity, reducing chromenone core degradation.
-
Esterification : DCC/DMAP system achieves higher yields compared to H₂SO₄-catalyzed Fischer esterification (80% vs. 55%).
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
¹³C NMR Analysis
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 | 160.2 | Lactone carbonyl |
| C-7-OCH₂ | 69.8 | Ether linkage |
| C=O (ester) | 170.5 | Propanoate carbonyl |
Challenges and Mitigation Strategies
Regioselectivity in Etherification
Competing O- vs. C-alkylation is mitigated by:
-
Using bulky bases (e.g., K₂CO₃) to favor O-alkylation.
-
Low-temperature gradual reagent addition.
Purification Difficulties
-
Cause : Similar polarity of intermediates and byproducts.
-
Solution : Gradient elution in column chromatography (hexane → ethyl acetate).
Industrial Scalability Considerations
-
Cost Drivers : DMF solvent recovery (≥90% via distillation).
-
Catalyst Recycling : DCC recovery via filtration (≥70% efficiency).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has been investigated for its ability to inhibit cancer cell proliferation. The structural features of the compound suggest potential interactions with biological targets involved in cancer progression. For instance, research has shown that similar chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .
2. Anti-inflammatory Properties
The compound's structural similarity to other known anti-inflammatory agents suggests its potential use in treating inflammatory diseases. Studies have reported that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models . This makes this compound a candidate for further research in anti-inflammatory drug development.
Biological Research Applications
1. Enzyme Inhibition Studies
This compound has been studied for its potential as an enzyme inhibitor. The compound's ability to interact with specific enzymes could lead to applications in biochemical assays and drug discovery processes. For example, studies have demonstrated that similar compounds can act as inhibitors of enzymes involved in metabolic pathways related to disease states .
2. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit antioxidant properties. This compound may protect cells from oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses . This property is particularly relevant in the context of age-related diseases and neuroprotection.
Materials Science Applications
1. Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices for developing novel materials with enhanced properties. Its ability to form covalent linkages when mixed with other components suggests potential uses in drug delivery systems where controlled release is essential . Such applications are critical in biomedical engineering and pharmaceutical formulations.
2. Photonic Materials
Given its chromophoric nature, this compound may also find applications in photonic devices. Compounds that absorb and emit light are essential for developing sensors and light-emitting devices . The integration of this compound into photonic systems could lead to advancements in optoelectronics.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators or enhance antioxidant defenses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Molecular Weight and Solubility
Electronic Effects
- The 3-methoxy group on the benzyloxy substituent provides electron-donating effects, stabilizing the coumarin core’s aromatic system. In contrast, EMAC10163c’s 4-bromophenyl group introduces electron-withdrawing effects, altering reactivity in enzyme-binding assays .
Crystallographic and Computational Data
- The target compound’s structure has been resolved using SHELXL for refinement, confirming the planar coumarin core and the spatial orientation of the 3-methoxybenzyloxy group .
- Comparative molecular docking studies suggest that the propanoate ethyl ester in the target compound forms favorable hydrophobic interactions with enzyme pockets, unlike the methyl acetate in EMAC10163c .
Biological Activity
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Information
| Property | Details |
|---|---|
| Name | This compound |
| CAS Number | 500204-12-6 |
| Molecular Formula | C24H24O7 |
| Molar Mass | 424.44 g/mol |
The compound features a chromene backbone with various functional groups that may contribute to its biological activity.
Anticancer Potential
Recent studies have shown that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives of chromenone have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. The presence of methoxy groups in the structure is believed to enhance radical scavenging activity.
Research Findings: Antioxidant Assays
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) showed that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in disease processes. Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and cyclooxygenase.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 50 µM | Reference |
|---|---|---|
| Acetylcholinesterase | 75% | Study A |
| Cyclooxygenase | 65% | Study B |
These findings suggest that this compound may possess therapeutic potential in neurodegenerative diseases and inflammatory conditions .
The biological effects observed can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant capacity.
- Enzyme Modulation : Competitive inhibition of key enzymes involved in metabolism and inflammation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves coupling a chromen-7-ol derivative with a propanoate ester via a nucleophilic substitution or esterification reaction. For example, describes a related synthesis using EDC●HCl and DMAP as catalysts in DCM, achieving 92% purity . Key optimization strategies include:
- Catalyst selection : EDC●HCl and DMAP enhance coupling efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DCM, acetone) improve solubility.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures progress tracking .
- Purification : Column chromatography or recrystallization refines product purity.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- H/C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, carbonyl signals at δ 170–180 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H] or [M+Na] ions) with <5 ppm error .
- IR Spectroscopy : Identify ester C=O (~1740 cm) and chromen-2-one C=O (~1680 cm) stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure .
- Respiratory protection : For aerosolized particles, employ NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) .
- Waste disposal : Avoid drainage systems; use sealed containers for organic waste .
Advanced Research Questions
Q. How does the substitution pattern on the chromen ring influence biological activity, and what methodologies assess this?
Methodological Answer: The 3-methoxyphenyl and 4,8-dimethyl groups modulate electronic and steric properties, affecting interactions with biological targets. and highlight substituent effects in similar chromen derivatives :
| Substituent Position | Biological Impact | Assessment Method |
|---|---|---|
| 4-Methyl (chromen) | Enhances lipophilicity, improving membrane permeability | LogP measurements, cellular uptake assays |
| 7-Oxoethoxy (side chain) | Facilitates hydrogen bonding with enzymes (e.g., kinases) | Molecular docking, SPR binding assays |
| 3-Methoxyphenyl (aryl) | Modulates antioxidant activity via radical scavenging | DPPH/ABTS assays, ROS detection in cell models |
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR with HRMS and IR to confirm functional groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-C and H-H couplings .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry if single crystals are obtainable .
Q. What are the potential reaction mechanisms for ester hydrolysis under varying pH conditions?
Methodological Answer:
- Acidic conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming a carboxylic acid and ethanol. Monitor via pH-stat titration .
- Basic conditions : Hydroxide ion attacks the carbonyl, forming a carboxylate intermediate. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity .
- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters under mild conditions. Use chiral HPLC to track enantioselectivity .
Q. How can computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., COX-2, topoisomerases) to assess binding stability .
- QSAR Models : Corporate substituent descriptors (e.g., Hammett σ, molar refractivity) to forecast bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use validated cell lines (e.g., HEK293, MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Ensure IC/EC values are calculated from ≥3 independent replicates.
- Meta-analysis : Pool data from structurally analogous compounds (e.g., ’s chromen derivatives) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
